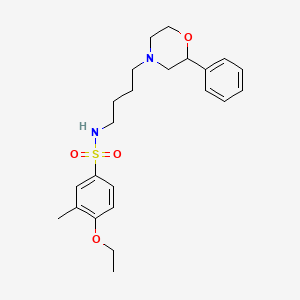
4-ethoxy-3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-ethoxy-3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common component in many pharmaceutical drugs . The compound also contains an ethoxy group and a phenylmorpholino group, which could potentially influence its physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would be beneficial to have a 3D structure for a comprehensive analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzenesulfonamide moiety might undergo reactions typical of aromatic compounds and sulfonamides. The ethoxy group could potentially participate in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Cerebral Vasospasm Prevention
A study investigated the effectiveness of endothelin receptor antagonists, including compounds related to benzenesulfonamides, in preventing cerebral vasospasm caused by subarachnoid hemorrhage (SAH). The oral administration of these antagonists significantly reduced the constriction of the basilar artery in a rabbit model, suggesting a potential application in treating human SAH-induced vasospasm (Zuccarello et al., 1996).
Molecular Structure and Assembly
Research on the conformation and crystal structure of arylsulfonamide para-alkoxychalcone hybrids revealed how minor structural changes, such as the addition of a methylene group, can significantly impact molecular conformation, crystal symmetry, and packing. This study highlights the importance of molecular structure in the development of pharmaceuticals and materials science (de Castro et al., 2013).
Photodynamic Therapy for Cancer Treatment
A novel zinc phthalocyanine substituted with benzenesulfonamide derivative groups was synthesized and characterized for its photophysical and photochemical properties. The high singlet oxygen quantum yield and good fluorescence properties of this compound indicate its potential as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Antimicrobial Activity
Several benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties against a variety of bacterial and fungal strains. These studies contribute to the ongoing search for new antimicrobial agents in response to growing antibiotic resistance (Sarvaiya et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-ethoxy-3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c1-3-28-22-12-11-21(17-19(22)2)30(26,27)24-13-7-8-14-25-15-16-29-23(18-25)20-9-5-4-6-10-20/h4-6,9-12,17,23-24H,3,7-8,13-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSSDVMDZCQNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate](/img/structure/B2583704.png)
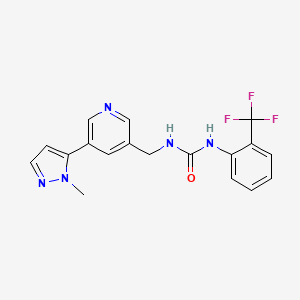
![5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2583708.png)
![6-butyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583709.png)
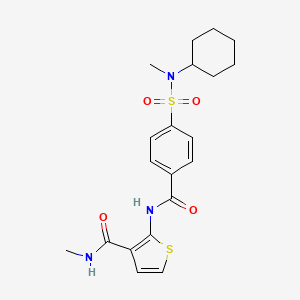
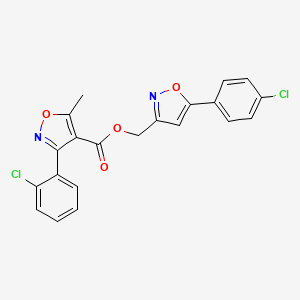
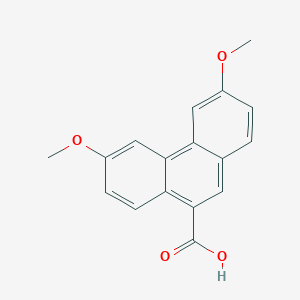
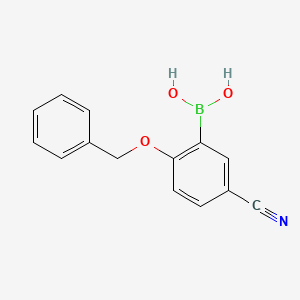
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2583715.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2583716.png)
![N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2583717.png)
![tert-Butyl-[2-[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]ethoxy]dimethylsilane](/img/structure/B2583719.png)
![3-amino-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B2583722.png)
